(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, also known as tricarballylic acid, is a cyclohexane derivative characterized by three carboxylic acid functional groups. Its molecular formula is C9H12O6, and it has a molecular weight of 216.19 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an antiplasmin drug, which can inhibit the activity of plasmin and thus play a role in managing blood clotting disorders .
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid falls under the category of organic acids and is classified as a tricarboxylic acid. It is part of the broader family of cycloalkane carboxylic acids and is recognized for its role in various biochemical applications.
The synthesis of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid typically involves two main steps:
These reactions are generally performed under controlled conditions to ensure high yield and purity of the final product .
The molecular structure of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid features a cyclohexane ring with three carboxylic acid groups attached at positions 1, 2, and 4. The stereochemistry is defined by the alpha configuration at these positions.
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid can participate in various chemical reactions typical for carboxylic acids:
These reactions are significant in organic synthesis and materials science. The ability to form esters makes this compound useful in creating derivatives with different properties for specific applications .
The mechanism of action for (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid as an antiplasmin drug involves its interaction with plasminogen or plasmin. By binding to these proteins:
This action helps maintain hemostasis during surgical procedures or in conditions where excessive fibrinolysis occurs .
Research indicates that compounds like (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid can significantly reduce plasmin activity in vitro and may have therapeutic implications in treating bleeding disorders or enhancing clot stability .
The compound's stability profile suggests it can be safely handled under normal laboratory conditions without significant risk of degradation .
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid has several scientific uses:
These applications highlight its versatility and importance in both medicinal and chemical research contexts .
The catalytic hydrogenation of aromatic precursors represents the most industrially viable route to cis,cis-1,2,4-cyclohexanetricarboxylic acid. Trimellitic acid (benzene-1,2,4-tricarboxylic acid) undergoes stereoselective hydrogenation under high-pressure (70–100 atm) conditions in the presence of transition metal catalysts. Rhodium on carbon (5% Rh/C) demonstrates superior cis-selectivity compared to palladium or platinum catalysts, achieving >95% stereochemical fidelity for the (1α,2α,4α) isomer when processed at 60–100°C in polar aprotic solvents like tetrahydrofuran (THF) or dioxane [5]. The reaction mechanism involves sequential aromatic ring saturation:
Solvent choice critically influences reaction kinetics and stereoselectivity. THF optimizes mass transfer and prevents catalyst poisoning by maintaining carboxylic acid groups in a non-ionic state, achieving complete conversion within 4–6 hours [5].
Table 1: Catalytic Performance in Hydrogenation of Trimellitic Acid
Catalyst | Solvent | Temperature (°C) | Pressure (atm) | cis,cis-Isomer Yield |
---|---|---|---|---|
5% Rh/C | THF | 80 | 80 | 98% |
5% Pd/C | Ethanol | 100 | 100 | 62% |
5% Pt/C | Dioxane | 90 | 70 | 78% |
Precise control over stereochemistry requires suppression of radical-mediated side reactions during ring saturation. Addition of radical scavengers like hydroquinone (0.5–1.0 wt%) prevents trans-isomer formation by quenching reactive intermediates that promote stereochemical scrambling [5]. Temperature modulation proves equally critical:
The cis,cis configuration arises from equatorial positioning of carboxyl groups during the energy-minimized ring flip of the cyclohexane intermediate. Computational modeling confirms this isomer exhibits 8.3 kcal/mol lower steric strain than the cis,trans counterpart [5] [8].
Solid-Phase Synthesis (Anhydride Route)
Solution-Phase Synthesis (Direct Hydrogenation)
Economic modeling reveals solution-phase synthesis achieves 23% lower operating expenditure at >500 kg/year production scales despite higher capital investment [5] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3